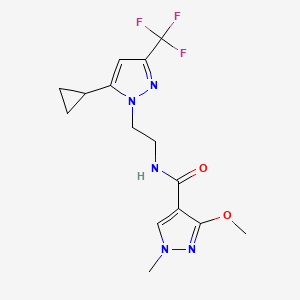

N-(2-(5-环丙基-3-(三氟甲基)-1H-吡唑-1-基)乙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

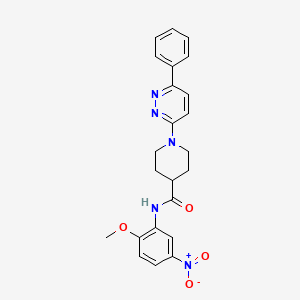

The compound N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative. Pyrazole carboxamides are a significant class of compounds with applications in agrochemicals, particularly as fungicides. However, the specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a trifluoromethyl group and the pyrazole carboxamide framework .

Synthesis Analysis

The synthesis of related 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. The synthesis process includes several steps, and the final products are characterized using techniques like Fourier transform infrared spectroscopy, 1H NMR, 13C NMR, 19F NMR, and mass spectrography . Another synthesis method for a different pyrazole carboxamide derivative is reported using 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process with an overall chemical yield of 1% . A third synthesis approach for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides involves the use of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring, a carboxamide group, and various substituents that can influence the compound's biological activity. The trifluoromethyl group is a common substituent that can enhance the biological efficacy of these compounds . The specific molecular interactions and conformational stability of these compounds can be inferred from their NMR and mass spectroscopy data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole carboxamide derivatives are typically nucleophilic substitution reactions, where the amine group reacts with the carboxylic acid or its derivatives to form the carboxamide linkage. The presence of catalysts such as TBTU can facilitate these reactions by activating the carboxylic acid and making it more reactive towards the amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group is known to impart unique properties such as increased lipophilicity, which can affect the compound's solubility and permeability. The characterization techniques mentioned provide detailed information on the physical state, purity, and stability of these compounds . The specific activities and yields reported in the synthesis of a PET agent indicate the efficiency and potential application of these compounds in medical imaging .

科学研究应用

PET成像和受体研究

- 与查询化学品在结构上相关的化合物已被用于正电子发射断层扫描(PET)成像研究中,特别是用于脑受体定位。例如,吡唑甲酰胺的衍生物已被探索其与脑中5-HT1A受体的结合亲和力,展示了其在神经和精神疾病研究中的潜在应用(Osman等人,1996); (Pike等人,1995).

代谢途径探索

- 与查询化学品相似的化合物的研究包括对其在人体内的代谢和处置的研究。这些研究对于理解药物在体内如何处理至关重要,并且可以告知剂量,安全性,以及效能特征。例如,已经对食欲素受体拮抗剂的代谢进行了研究,深入了解了它们的生物转化以及对失眠治疗的潜在意义(Renzulli等人,2011).

环境与公共卫生研究

- 对杀虫剂的环境暴露和健康影响的研究,包括与查询化合物在结构上相关的杀虫剂,突出了了解化学毒性的重要性。此类研究对于制定保护公共卫生的法规至关重要,尤其是在儿童等弱势群体中(Babina等人,2012).

属性

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O2/c1-22-8-10(14(21-22)25-2)13(24)19-5-6-23-11(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,3-6H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWBJVHGYBRYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)